

An In-depth Technical Guide to the Physical Properties of Ethyl Acetylglycinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl acetylglycinate*

Cat. No.: B031731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of **Ethyl acetylglycinate** (CAS No: 1906-82-7), a versatile intermediate compound utilized in pharmaceutical and peptide synthesis.^{[1][2]} The document emphasizes its melting and boiling points, presenting a compilation of reported values and outlining the general experimental principles for their determination.

Core Physical Properties

Ethyl acetylglycinate, also known as N-Acetylglycine ethyl ester or ethyl 2-acetamidoacetate, is a derivative of the amino acid glycine.^{[3][4][5][6]} At room temperature, it exists as a white to off-white crystalline powder.^{[2][3][7]}

Quantitative Data Summary

The melting and boiling points of **Ethyl acetylglycinate** have been reported across various sources. These values are summarized in the table below for ease of comparison. It is important to note that boiling points are highly dependent on pressure.

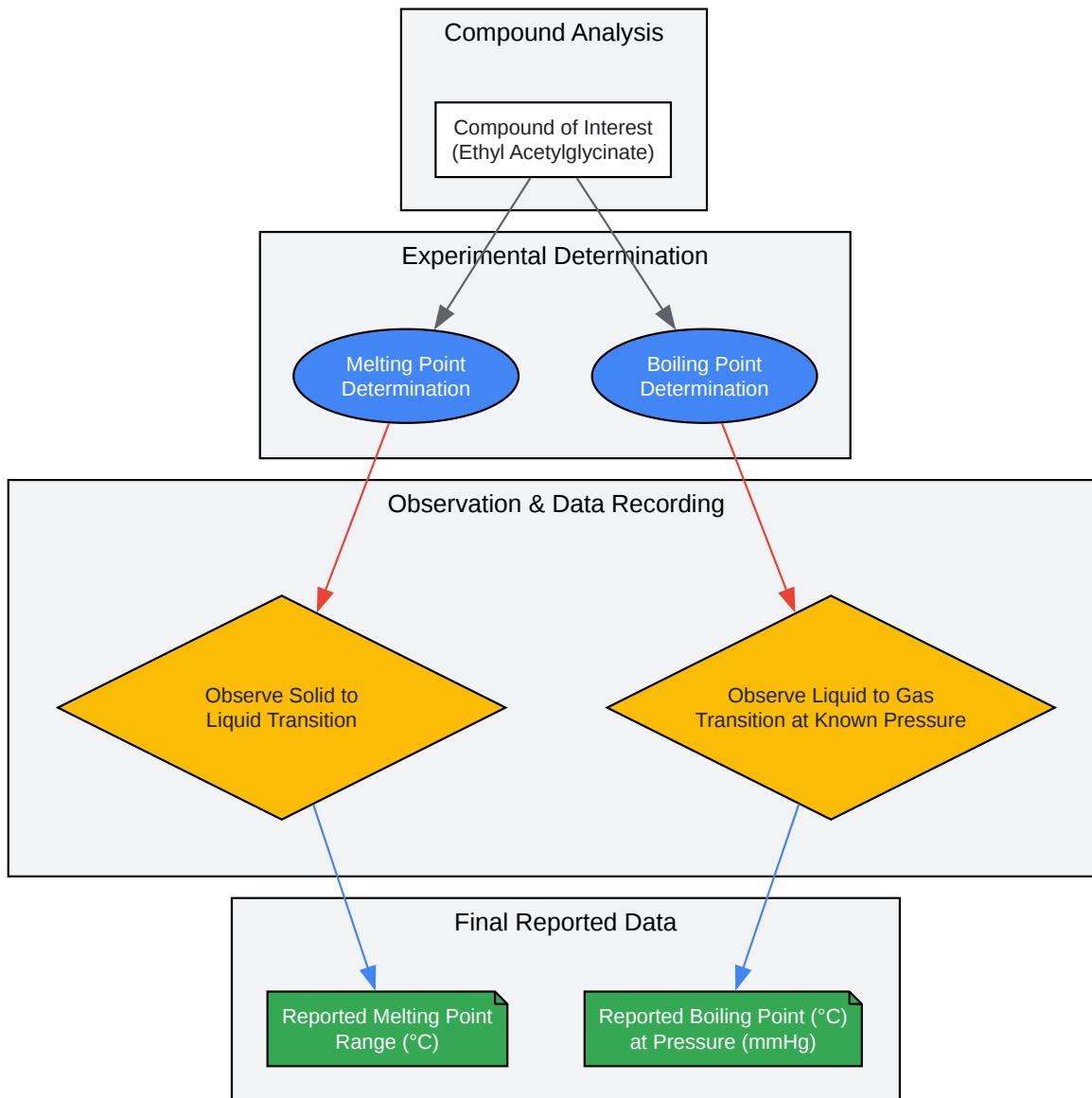
Physical Property	Reported Value(s)	Conditions
Melting Point	42 - 50 °C	Not Applicable
Boiling Point	260 °C	at 712 mmHg (94.9 kPa)[1]
143 °C	at 15 mmHg[5][8]	

Detailed Reported Ranges for Melting Point:

- 42-48 °C[2][3][7]
- 43-46 °C[1]
- 46.0 to 50.0 °C
- 47 °C[5][8]

Experimental Methodologies

While the provided literature cites the physical property values, detailed experimental protocols for these specific measurements are not available. However, the determination of melting and boiling points for a crystalline solid like **Ethyl acetylglycinate** typically follows standard, well-established laboratory procedures.


Melting Point Determination: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline compound, this is typically observed as a narrow temperature range. A common laboratory method is using a melting point apparatus where a small sample of the crystalline powder is packed into a capillary tube and heated slowly. The temperatures at which the substance begins to melt and completely liquefies are recorded to define the melting point range.

Boiling Point Determination: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this property is pressure-dependent, it is crucial to report the pressure at which the boiling point was measured. The significant difference between the reported boiling points (260 °C vs. 143 °C) is due to the vast difference in the pressures at which they were measured (712 mmHg vs. 15 mmHg).[1][5][8] Standard methods involve heating the liquid in a distillation apparatus and

measuring the temperature of the vapor that is in equilibrium with the boiling liquid, while the pressure is monitored with a manometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining and reporting the key physical properties of a chemical compound like **Ethyl acetylglycinate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACETYL-GLYCINE ETHYL ESTER [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Acetylglycine Ethyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]
- 7. cenmed.com [cenmed.com]
- 8. N-Acetylglycine Ethyl Ester 1906-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl Acetylglycinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031731#physical-properties-of-ethyl-acetylglycinate-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com